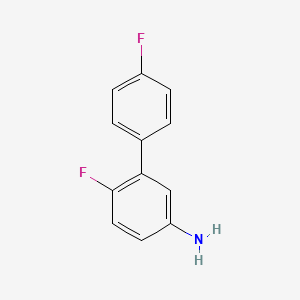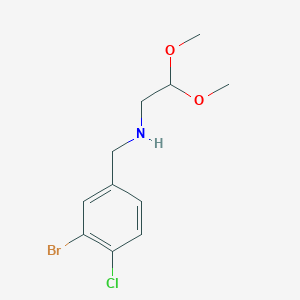
6-Amino-2-fluoro-3-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 6th position, a fluorine atom at the 2nd position, and a hydroxyl group at the 3rd position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-fluoro-3-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 6-Amino-2-fluoro-3-oxobenzoic acid.
Reduction: 6-Alkylamino-2-fluoro-3-hydroxybenzoic acid.
Substitution: 6-Amino-2-methoxy-3-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 6-Amino-2-fluoro-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their function. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-hydroxybenzoic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
3-Hydroxyanthranilic acid: Contains an amino group at the 2nd position and a hydroxyl group at the 3rd position but lacks the fluorine atom.
6-Fluorosalicylic acid: Contains a fluorine atom at the 6th position and a hydroxyl group at the 2nd position but lacks the amino group.
Uniqueness
6-Amino-2-fluoro-3-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and hydroxy) on the benzene ring
Eigenschaften
Molekularformel |
C7H6FNO3 |
|---|---|
Molekulargewicht |
171.13 g/mol |
IUPAC-Name |
6-amino-2-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
RCCKVCQYEICECN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-imidazol-1-yl-phenyl)-amine](/img/structure/B13933153.png)


![1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13933170.png)
![Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate](/img/structure/B13933172.png)
